4-Isobutylphenylboronic acid
Description
Overview of Organoboron Chemistry in Synthetic Methodologies
Organoboron chemistry, the study of compounds containing a carbon-boron bond, has a rich history spanning over 150 years. researchgate.net However, it is in the last few decades that its application in organic synthesis has seen explosive growth. researchgate.netacs.org Organoboron compounds, particularly boronic acids and their esters, are highly valued for their versatility and unique reactivity. researchgate.netnumberanalytics.com They serve as crucial building blocks in a multitude of chemical transformations, most notably in the formation of carbon-carbon bonds. numberanalytics.com This is largely due to the specific properties of the boron atom, which can form stable yet reactive compounds with a wide array of organic groups. numberanalytics.com
Historical Context and Evolution of Boronic Acid Chemistry
The first synthesis and isolation of a boronic acid, specifically ethylboronic acid, was achieved by Edward Frankland in 1860. wiley-vch.dewikipedia.org This was accomplished through a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate (B1201080) to produce triethylborane, which was then oxidized in the air. wikipedia.org For a considerable time, boronic acids were regarded as chemical curiosities. wiley-vch.de A pivotal moment in the history of boronic acid chemistry was the development of the Suzuki-Miyaura cross-coupling reaction in 1979. nih.govwikipedia.org This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide, proved to be a highly efficient method for creating carbon-carbon bonds and has since become one of the most important reactions in modern organic synthesis. numberanalytics.comnih.gov The significance of this discovery was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, alongside Richard F. Heck and Ei-ichi Negishi. wikipedia.org This breakthrough spurred intense research into boronic acids, leading to the development of numerous new synthetic methods and the commercial availability of a wide range of air-stable boronic acids. wikipedia.orgnih.gov
Fundamental Reactivity of Boronic Acids
Structurally, boronic acids are trivalent organoboron compounds featuring one alkyl or aryl substituent and two hydroxyl groups attached to a central boron atom. wiley-vch.de The boron atom in its neutral sp2 hybridized state possesses a vacant p-orbital, making it a Lewis acid. wiley-vch.denih.gov This electrophilicity allows boronic acids to readily interact with nucleophiles. nih.gov A key aspect of their reactivity is the ability to form reversible covalent complexes with diols, such as sugars and catechols. acs.orgnih.gov
The reactivity of boronic acids is influenced by their pKa, which is typically around 9. wikipedia.org However, upon forming tetrahedral boronate complexes, the pKa can shift to approximately 7. wikipedia.org The reactivity of boronic acids versus their corresponding boronate ions (RB(OH)3−) is a subject of detailed study. acs.orgrsc.org It has been shown that the relative reactivities can be reversed depending on the pKa of the specific boronic acid. acs.org In the context of cross-coupling reactions, the organic substituent of the boronic acid is transferred to a transition metal catalyst, a process known as transmetalation, which is a crucial step in reactions like the Suzuki-Miyaura coupling. wikipedia.org
Current Research Landscape of Arylboronic Acids in Chemical Science
The field of arylboronic acid chemistry continues to be an area of active research. researchgate.net Scientists are constantly exploring new applications and developing more efficient and sustainable synthetic methods. nih.govresearchgate.net Current research focuses on several key areas:
Development of Novel Catalytic Systems: While palladium catalysis is well-established, research is ongoing to find more active, stable, and versatile catalysts, including those based on other transition metals and N-heterocyclic carbene ligands. wikipedia.orgorganic-chemistry.org
Expansion of Substrate Scope: Efforts are being made to broaden the range of substrates that can be used in cross-coupling reactions, including less reactive organic chlorides and various heterocyclic compounds. organic-chemistry.orgnih.gov
Transition-Metal-Free Reactions: There is a growing interest in developing transition-metal-free transformations of arylboronic acids to form carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, which offers a more environmentally friendly alternative. nih.gov
Applications in Materials Science and Medicinal Chemistry: Arylboronic acids are being investigated for their use in creating new materials like organic light-emitting diodes (OLEDs) and as key components in pharmaceuticals. numberanalytics.comresearchgate.net Their ability to bind to sugars and other biologically relevant molecules makes them attractive for developing sensors and drug delivery systems. nih.govmdpi.com Recent research has also explored their potential as anti-inflammatory agents and inhibitors of various enzymes. researchgate.netmdpi.com
Scope and Focus of the Research on 4-Isobutylphenylboronic Acid
This article will now narrow its focus to a specific and important member of the arylboronic acid family: This compound . This compound serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry. The subsequent sections will provide a detailed examination of its chemical and physical properties, common synthetic routes, and its pivotal role in Suzuki-Miyaura and other cross-coupling reactions. The aim is to present a thorough and scientifically accurate overview of the chemistry of this valuable compound.
Properties
IUPAC Name |
[4-(2-methylpropyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSPHVWALUJQNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378481 | |
| Record name | 4-Isobutylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153624-38-5 | |
| Record name | 4-Isobutylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Isobutylphenyl)boronic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Isobutylphenylboronic Acid and Derivatives
Established Synthetic Pathways to 4-Isobutylphenylboronic Acid
Traditional routes to this compound typically commence with an aryl halide, which is converted into an organometallic reagent before reacting with a boron-containing electrophile.
Reaction of 4-Isobutylphenyl Nickel with Boric Acid
While the most prevalent methods for synthesizing arylboronic acids involve organomagnesium (Grignard) or organolithium reagents, nickel-catalyzed syntheses offer an alternative pathway. Although direct reaction of a pre-formed 4-isobutylphenyl nickel species with boric acid is not a commonly cited method, nickel catalysis plays a crucial role in various borylation and cross-coupling reactions involving arylboronic acids. rsc.orgorganic-chemistry.orgacs.orgbeilstein-journals.orgrsc.org For instance, nickel complexes can catalyze the coupling of arylboronic acids with other organic molecules. organic-chemistry.orgbeilstein-journals.orgrsc.org Studies have shown that nickel ions can form complexes with boric acid or polyborate ions in aqueous solutions, a phenomenon that influences the solubility and reactivity of the species involved. nih.gov The more conventional approach, however, involves the in situ formation of a nucleophilic aryl species from 4-isobutylphenyl halides, which then reacts with a boron source.
A more established pathway involves the reaction of an aryl Grignard reagent, 4-isobutylphenylmagnesium bromide (formed from 4-isobutylbromobenzene and magnesium), with a trialkyl borate (B1201080) like trimethyl borate, followed by acidic workup. chemicalbook.comorganic-chemistry.org
Considerations for Organometallic Reagent Selection
The choice of the organometallic reagent is a critical factor that influences the efficiency, selectivity, and scalability of the synthesis of this compound. The two most common choices are organomagnesium (Grignard) and organolithium reagents. mmcmodinagar.ac.inmsu.edulibretexts.org
Grignard Reagents (e.g., 4-Isobutylphenylmagnesium bromide): These are prepared by reacting an aryl halide with magnesium metal. mmcmodinagar.ac.in They are moderately reactive and are often preferred for industrial-scale synthesis due to their lower cost and greater tolerance of certain functional groups compared to organolithium reagents. mmcmodinagar.ac.inlibretexts.org The formation of Grignard reagents requires an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the magnesium complex. libretexts.org
Organolithium Reagents (e.g., 4-Isobutylphenyllithium): These are typically formed by reacting an aryl halide with an alkyllithium reagent (like n-butyllithium). mmcmodinagar.ac.in Organolithium reagents are more reactive than their Grignard counterparts, which can lead to higher yields but also requires stricter control of reaction conditions, such as very low temperatures, to prevent side reactions. msu.edu Their high reactivity also makes them less tolerant of functional groups containing acidic protons. msu.edu
| Feature | Grignard Reagent | Organolithium Reagent |
| Precursor | 4-Isobutylphenyl halide + Mg | 4-Isobutylphenyl halide + Alkyllithium |
| Reactivity | Moderate | High |
| Functional Group Tolerance | Higher | Lower |
| Typical Reaction Temperature | 0 °C to ambient | < 0 °C (often -78 °C) |
| Solvent | Ether or THF required | Ethers or hydrocarbons |
| Scalability Considerations | Generally favored for large scale | Can be more challenging due to high reactivity and cost |
Optimization of Reaction Conditions for Scalable Synthesis
Transitioning the synthesis of this compound from a laboratory to an industrial scale requires careful optimization of several reaction parameters to ensure safety, cost-effectiveness, and high product quality.
Key areas for optimization include:
Reagent Selection and Stoichiometry: Using cost-effective starting materials and precisely controlling the molar ratios of the aryl halide, metal, and borate ester is crucial for maximizing yield and minimizing waste.
Solvent Choice: The solvent must effectively dissolve the reagents and facilitate the reaction while being safe, environmentally acceptable, and easy to remove. Ethers like THF are common, but greener alternatives are increasingly sought.
Temperature Control: Maintaining a consistent and optimal temperature profile is critical. The formation of organometallic reagents is exothermic and requires cooling to prevent side reactions.
Workup Procedure: The hydrolysis of the intermediate boronate ester to the final boronic acid must be controlled. This often involves adjusting the pH with an acid, followed by extraction and crystallization to isolate the pure product. Procedures have been developed to convert the boronic acids in situ to more stable derivatives like trifluoroborates or boronate esters to prevent degradation. organic-chemistry.org
Advanced Synthetic Strategies for Boronic Acid Derivatives
Modern synthetic chemistry offers sophisticated alternatives to traditional organometallic methods, providing milder conditions and greater functional group tolerance for the synthesis of boronic acid derivatives.
Nucleophilic Addition to Aryl Boron Reagents
Arylboronic acids and their esters can act as nucleophiles in various reactions, typically after activation. organic-chemistry.org In the Petasis borono-Mannich reaction, for example, arylboronic acids undergo nucleophilic addition to imines or iminium ions generated in situ from amines and aldehydes. researchgate.netresearchgate.net This three-component reaction is a powerful tool for synthesizing complex amines.
Furthermore, the conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds, often catalyzed by transition metals like rhodium or palladium, is another key transformation. researchgate.netnih.gov This allows for the formation of carbon-carbon bonds at the β-position of the carbonyl compound. nih.gov While commercially available arylboronic acids are not always competent nucleophiles on their own in these reactions, catalytic systems have been developed to facilitate these additions efficiently. nih.gov
Electrophilic Aromatic Substitution with Boron Reagents
Electrophilic borylation involves the direct introduction of a boron-containing group onto an aromatic ring through an electrophilic aromatic substitution mechanism. nih.goved.ac.uk This method is an alternative to the more common cross-coupling approaches and avoids the need for pre-functionalized aryl halides. ed.ac.uk
Synthesis of Boronic Acid Esters (e.g., Pinacol (B44631) Esters)
Boronic acid esters, particularly pinacol esters, are widely used synthetic intermediates due to their stability, ease of handling, and compatibility with a broad range of reaction conditions. The pinacol ester of this compound, 2-(4-isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key derivative. chemicalbook.comlookchem.comboronmolecular.com
A common method for the synthesis of boronic acid pinacol esters is the reaction of a boronic acid with pinacol. For instance, isobutylboronic acid can be reacted with pinacol in the presence of a dehydrating agent like magnesium sulfate (B86663) in a suitable solvent such as diethyl ether to yield isobutylboronic acid pinacol ester. orgsyn.org This transformation is typically carried out under anhydrous conditions to drive the equilibrium towards the ester product.
Another important route to arylboronic acid pinacol esters is the Miyaura borylation reaction. This involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 1-bromo-4-isobutylbenzene) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). lookchem.com This reaction often employs a palladium catalyst, a ligand, and a base. A general and convenient protocol involves the use of Pd(OAc)₂ as the catalyst, a phosphine (B1218219) ligand like PCy₃, and a base. organic-chemistry.org Recent advancements have focused on developing more efficient catalytic systems that can operate under milder conditions, even at room temperature. organic-chemistry.org
Furthermore, novel methods for the synthesis of arylboronic acid esters continue to emerge. One such approach involves the rhodium-catalyzed reaction of aryl cyanides with diboron reagents. organic-chemistry.org Additionally, a photocatalyst- and additive-free, visible-light-induced borylation of arylazo sulfones offers a mild and broadly applicable synthetic route. organic-chemistry.org
The following table summarizes some of the key reagents used in the synthesis of this compound pinacol ester and related compounds.
| Reagent Name | CAS Number | Molecular Formula | Role in Synthesis |
| This compound | 153624-38-5 | C₁₀H₁₅BO₂ | Starting material |
| 1-Bromo-4-isobutylbenzene | 2051-99-2 | C₁₀H₁₃Br | Precursor in Miyaura borylation |
| Bis(pinacolato)diboron | 73183-34-3 | C₁₂H₂₄B₂O₄ | Boron source in Miyaura borylation |
| Pinacol | 76-09-5 | C₆H₁₄O₂ | Forms the ester with boronic acid |
| Isobutylboronic acid | 84110-40-7 | C₄H₁₁BO₂ | Starting material for the pinacol ester |
Derivatization from Isobutylboronic Acid
While direct aromatic borylation is common, derivatization from a simpler boronic acid can also be a viable synthetic strategy. In the context of this compound, a hypothetical derivatization could start from isobutylboronic acid. orgsyn.org This would involve a cross-coupling reaction where the isobutyl group is already attached to the boron atom, and the phenyl ring is introduced subsequently. However, the more prevalent and synthetically practical approach is the borylation of an existing isobutyl-substituted aromatic compound. chemicalbook.com
For example, the reaction of (1-bromo-2-methylpropyl)benzene (B1281115) with trimethyl borate can be a pathway to synthesize this compound. chemicalbook.com This highlights the introduction of the boronic acid moiety to a pre-functionalized aromatic ring.
Novel Approaches to Arylboronic Acid Scaffold Construction
The construction of the arylboronic acid scaffold is a central theme in organic synthesis, with ongoing research focused on developing more efficient, sustainable, and versatile methods. organic-chemistry.org Traditional methods often rely on the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate esters. A general and convenient protocol for the electrophilic borylation of aryl Grignard reagents prepared from aryl bromides enables the synthesis of various arylboronic acids in excellent yields. organic-chemistry.org
Recent innovations have introduced milder and more functional-group-tolerant approaches. These include:
Photoinduced Decarboxylative Borylation: A conceptually novel method utilizes the mild photoinduced decarboxylation of redox-activated aromatic carboxylic acids. N-hydroxyphthalimide esters serve as aryl radical precursors in a reaction that is scalable and avoids expensive transition metals and ligands. organic-chemistry.org
Diazotization-Sandmeyer Borylation: A green and simple method involves the diazotization of arylamines with sodium nitrite (B80452) and hydrochloric acid, followed by a Sandmeyer borylation. organic-chemistry.org
Iridium-Catalyzed Arene Borylation: This one-pot sequence involves the iridium-catalyzed borylation of arenes, followed by either oxidative cleavage to the boronic acid or displacement to form an aryltrifluoroborate. organic-chemistry.org
Micellar Catalysis: Palladium catalysis under micellar conditions allows for the efficient borylation of aryl bromides in water, offering an environmentally friendly alternative. organic-chemistry.org
These novel methodologies expand the toolbox for synthesizing a wide array of arylboronic acids, including this compound, with improved efficiency and sustainability. organic-chemistry.org
Stereoselective Synthesis and Chiral Auxiliaries in this compound Production
The concept of stereoselective synthesis becomes relevant when a chiral center is present or introduced into the molecule. In the case of this compound itself, there are no chiral centers in the final structure. However, stereoselectivity can play a crucial role in the synthesis of its derivatives or in reactions where it is used as a reagent.
For instance, the development of stereoselective methods for the synthesis of more complex molecules containing the 4-isobutylphenyl moiety often relies on the use of chiral auxiliaries or catalysts. While not directly applied to the production of this compound, the principles of stereoselective synthesis are paramount in the broader context of its applications. For example, in the synthesis of complex pharmaceutical intermediates, a chiral auxiliary might be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key reaction step.
Recent research has explored the stereoselective synthesis of tetrasubstituted alkenylboronates via the lithiation and nucleophilic addition of 1,1-organodiboronates to carbonyl compounds. organic-chemistry.org This methodology, while not directly producing this compound, demonstrates the advanced strategies available for controlling stereochemistry in organoboron chemistry. organic-chemistry.org The use of chiral ligands in metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, can also induce stereoselectivity in the final product. researchgate.net
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rjpn.orgunsw.edu.auacs.orgwjpmr.comsphinxsai.com The synthesis of this compound and its derivatives can be evaluated and improved through the lens of these principles.
Key aspects of green chemistry applicable to this synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. unsw.edu.au Reactions like the direct C-H borylation are highly atom-economical.
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water or conducting reactions under solvent-free conditions. rjpn.orgsphinxsai.com The use of micellar catalysis for borylation in water is a prime example of this principle in action. organic-chemistry.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. unsw.edu.ausphinxsai.com The development of catalysts that are active under mild conditions is a key research area. organic-chemistry.org
Use of Catalytic Reagents: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. unsw.edu.au Palladium-catalyzed cross-coupling reactions are a cornerstone of this approach. wikipedia.orglibretexts.orgorganic-chemistry.org
Prevention of Waste: It is better to prevent waste than to treat or clean it up after it has been created. unsw.edu.ausphinxsai.com
Recent advancements in the synthesis of arylboronic acids, such as photocatalytic and water-based methods, align well with the principles of green chemistry by offering milder reaction conditions and reducing the environmental impact. organic-chemistry.org The continuous development of more sustainable synthetic methodologies is crucial for the future of chemical manufacturing.
Catalytic Applications of 4 Isobutylphenylboronic Acid
Role of 4-Isobutylphenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
The primary role of this compound in palladium-catalyzed cross-coupling reactions is to serve as the organoboron nucleophile. These reactions are fundamental in the creation of biaryl compounds, which are significant structural motifs in pharmaceuticals and functional materials. tcichemicals.com
Suzuki-Miyaura Cross-Coupling Reactions Utilizing this compound
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and various organic halides or triflates. libretexts.org this compound is a common coupling partner in these reactions.
The general scheme for the Suzuki-Miyaura coupling reaction is as follows:
R¹-X + R²-B(OH)₂ → R¹-R²
R¹-X : Aryl, vinyl, or alkyl halide (or triflate)
R²-B(OH)₂ : Boronic acid (in this case, this compound)
Catalyst : Palladium complex
Base : Required for activation of the boronic acid
This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. libretexts.org
Mechanistic Insights into Transmetalation Processes
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step is where the organoboron compound, such as this compound, plays its crucial role.
In this step, the organic group from the boronic acid is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. This boronate then reacts with the palladium complex, displacing the halide and forming a diorganopalladium(II) intermediate. From this intermediate, the desired biaryl product is formed through reductive elimination, regenerating the palladium(0) catalyst.
Ligand Design and Catalyst Optimization for Efficiency
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of ligands coordinated to the palladium catalyst. Ligands play a critical role in stabilizing the palladium species, influencing the rates of the elementary steps in the catalytic cycle, and controlling selectivity.
For the coupling of substrates like this compound, various phosphine-based ligands and N-heterocyclic carbenes (NHCs) have been developed. mdpi.com The design of these ligands often focuses on creating a sterically hindered and electron-rich environment around the palladium center. This can enhance the rate of oxidative addition and reductive elimination, leading to higher catalytic turnover numbers and efficiency. Data-driven approaches are also being employed to design novel ligands for improved performance in these reactions. chemrxiv.org
Table 1: Examples of Ligands Used in Suzuki-Miyaura Coupling
| Ligand Type | Example | Key Features |
| Phosphine-based | t-BuXPhos | Bulky and electron-rich, promotes efficient coupling. nih.gov |
| N-Heterocyclic Carbene (NHC) | Not specified | Strong σ-donors, provide steric shielding. mdpi.com |
| [N,O]-chelating ligands | Not specified | Can allow for milder reaction conditions. mdpi.com |
Scope and Limitations in Biaryl and Heteroaromatic Synthesis
The Suzuki-Miyaura coupling using this compound has a broad scope, enabling the synthesis of a wide variety of biaryl and heteroaromatic compounds. It can be coupled with numerous aryl and heteroaryl halides and triflates.
However, there are limitations. Sterically hindered substrates can sometimes react sluggishly. Additionally, certain functional groups on the coupling partners may interfere with the catalyst or the reaction conditions, although the Suzuki-Miyaura reaction is generally known for its good functional group tolerance. The synthesis of some heteroaromatic compounds can be challenging due to the potential for the heteroatom to coordinate to the palladium catalyst, thereby deactivating it.
Aqueous Media Suzuki-Miyaura Coupling Enhancements
Performing Suzuki-Miyaura couplings in aqueous media is a significant goal for green chemistry. Water is a non-toxic, inexpensive, and non-flammable solvent. The use of water-soluble ligands and catalysts has been explored to facilitate these reactions. For instance, the introduction of carboxylic acid functionalities into N-heterocyclic carbene (NHC) ligands on a palladium catalyst can enhance its reactivity and stability in aqueous solutions. nih.gov These catalysts can often be recovered and reused, adding to the sustainability of the process.
Base-Free Suzuki-Miyaura Coupling Methodologies
While the Suzuki-Miyaura reaction traditionally requires a base, the presence of a base can sometimes lead to undesired side reactions, such as protodeboronation, which reduces the efficiency of the coupling. This has prompted research into base-free Suzuki-Miyaura coupling methodologies.
One approach involves the use of Lewis acids to mediate the transmetalation step. These Lewis acids can activate the organopalladium(II) intermediate, allowing for the transfer of the organic group from the boronic acid without the need for a traditional base. This can broaden the scope of the reaction to include base-sensitive substrates. Another strategy involves nickel-catalyzed Suzuki-type cross-coupling reactions of epoxides with boronic acids, which can also proceed without an external base. researchgate.net
Acyl Suzuki Cross-Coupling for Ketone Synthesis
A significant extension of the Suzuki-Miyaura reaction is the acyl Suzuki cross-coupling, which provides a direct and efficient route to ketones. mdpi.comnsf.gov This reaction couples an organoboron reagent, such as this compound, with an acyl electrophile like an acyl chloride. mdpi.com This method offers a catalytic alternative to classical methods like Friedel-Crafts acylation or the addition of organometallic reagents to carboxylic acid derivatives, which often suffer from harsh reaction conditions, low regioselectivity, or the formation of tertiary alcohol byproducts. nih.gov
The acyl Suzuki cross-coupling reaction has proven to be a powerful tool for the synthesis of a wide variety of ketones, including aryl ketones which are important intermediates in the synthesis of pharmaceuticals like ketoprofen (B1673614) and bifonazole. mdpi.com The reaction is typically catalyzed by palladium complexes and proceeds under relatively mild conditions. nih.gov For instance, the coupling of acyl chlorides with arylboronic acids can be achieved using catalysts like Pd/C, palladium on silica (B1680970) gel, or polymer-supported palladium-N-heterocyclic carbene (NHC) complexes. mdpi.com The use of heterogeneous catalysts is particularly advantageous as they can often be recycled and reused multiple times without a significant loss of activity. mdpi.com
A notable advancement in this area is the development of mechanochemical solvent-free methods for acyl Suzuki cross-coupling. nsf.gov This approach offers a more environmentally friendly alternative to traditional solvent-based reactions, with the added benefits of short reaction times and high chemoselectivity for the cleavage of the C(acyl)-Cl bond. nsf.gov
Table 1: Examples of Acyl Suzuki Cross-Coupling for Ketone Synthesis
| Acyl Electrophile | Boronic Acid | Catalyst | Product | Reference |
| Aroyl Chlorides | Arylboronic Acids | Pd/C | Diaryl Ketones | mdpi.com |
| Acyl Chlorides | Organotrifluoroborates | Palladium | Ketones | mdpi.com |
| Carboxylic Acids (via in situ anhydride) | Arylboronic Acids | Palladium | Ketones | mdpi.com |
| Carboxylic Acid Anhydrides | Arylboronic Acids | Pd(PPh₃)₄ | Ketones | mdpi.com |
Emerging Palladium-Catalyzed Reactions Involving Arylboronic Acids
The scope of palladium-catalyzed reactions involving arylboronic acids like this compound is continually expanding. youtube.com Beyond the well-established Suzuki-Miyaura coupling, researchers are exploring new transformations that leverage the unique reactivity of these organoboron compounds. These emerging reactions are often designed to be more sustainable, for example, by using water as a solvent through micellar catalysis, which can significantly reduce the amount of palladium catalyst required. youtube.com
One area of active research is the development of novel catalytic systems that operate under milder conditions and with lower catalyst loadings. youtube.com For instance, the use of designer surfactants can create nanoreactors in water, allowing for reactions to proceed at room temperature with parts-per-million levels of palladium. youtube.com This approach not only enhances the sustainability of the process but also broadens the applicability of palladium-catalyzed cross-coupling reactions to a wider range of substrates. youtube.com
Applications Beyond Carbon-Carbon Bond Formation
While renowned for its role in C-C bond formation, this compound and related boronic acids also exhibit catalytic activity in other important organic transformations, particularly in the formation of carbon-heteroatom bonds.
Esterification Reactions Catalyzed by this compound
Boric acid and its derivatives, including arylboronic acids, have been shown to catalyze esterification reactions. researchgate.netarkat-usa.org The Fischer-Speier esterification, a classic method for producing esters, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com While strong mineral acids like sulfuric acid are traditionally used, boric acid offers a milder and more environmentally benign alternative. researchgate.netresearchgate.net
The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.comchemguide.co.uk Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.comchemguide.co.uk Boric acid can facilitate this process, and its chemoselectivity has been noted, for instance, in the esterification of α-hydroxycarboxylic acids. arkat-usa.orgnih.gov
Etherification Reactions Catalyzed by this compound
Acid-catalyzed dehydration of alcohols is a known method for synthesizing symmetrical ethers. masterorganicchemistry.com This process typically involves protonating an alcohol to form a better leaving group, followed by nucleophilic attack by a second alcohol molecule. masterorganicchemistry.com While strong acids are commonly employed, the principles of acid catalysis suggest that boronic acids could play a role in promoting such transformations under specific conditions. The synthesis of ethers can also be achieved through various other methods, including the Williamson ether synthesis, which proceeds via an SN2 mechanism, and the acid-catalyzed addition of alcohols to alkenes. organic-chemistry.orgyoutube.com The use of acid catalysis is also relevant in the synthesis of ethers from two alcohols, particularly when one is a tertiary alcohol that can form a stable carbocation intermediate. youtube.com
Boric Acid Esterification and Related Transformations
The esterification of boric acid itself with alcohols leads to the formation of borate (B1201080) esters. google.com This reaction can be catalyzed by acidic ionic liquids, which offer a greener alternative to traditional organic solvents like benzene (B151609). google.com These ionic liquids can act as both the solvent and the catalyst, facilitating the reaction under mild conditions and allowing for easy separation and recycling of the catalyst. google.com
Role in Catalyst Development for Other Organic Transformations
Arylboronic acids are not only reactants but can also serve as precursors or components in the development of new catalysts. Their ability to interact with various metal centers and organic molecules makes them valuable ligands or co-catalysts in a range of organic transformations. The ongoing research into the catalytic properties of boronic acids and their derivatives continues to uncover new applications and improve the efficiency and sustainability of synthetic organic chemistry.
Medicinal Chemistry and Biological Applications of 4 Isobutylphenylboronic Acid and Analogs
4-Isobutylphenylboronic Acid as a Building Block in Pharmaceutical Synthesis
This compound is a key organoboron compound utilized as a versatile building block in the field of organic chemistry and pharmaceutical sciences. guidechem.comchemimpex.com A building block, in a chemical context, refers to a molecule with reactive functional groups that can be used for the modular, bottom-up assembly of more complex molecular structures. wikipedia.org This approach allows for precise control over the final architecture of the target molecule. wikipedia.org Boronic acids are particularly valued for their compatibility with a wide range of functional groups and their tendency to react under mild conditions, making them ideal for constructing complex molecules. molport.comfujifilm.com
The primary application of this compound in the synthesis of complex molecules is its role as a key reagent in the Suzuki-Miyaura cross-coupling reaction. guidechem.comchemimpex.comfujifilm.com This palladium-catalyzed reaction is a powerful and widely used method for forming carbon-carbon (C-C) bonds, which are fundamental to the structure of most organic molecules. chemimpex.comfujifilm.com The reaction couples an organoboron compound, such as this compound, with an organic halide or triflate. ontosight.ai
The significance of the Suzuki-Miyaura reaction lies in its mild reaction conditions, low toxicity of the boron-containing reagents, and high tolerance for various functional groups, which minimizes the need for protecting groups. fujifilm.com This makes the synthesis process more efficient. chemimpex.com Through this reaction, the 4-isobutylphenyl group can be precisely introduced into a larger molecular scaffold. guidechem.com This capability is crucial in medicinal chemistry for creating new drug candidates and other biologically active compounds. guidechem.comwikipedia.org For example, this method can be used to synthesize complex polyene natural product motifs and other intricate organic structures. nih.govd-nb.info
In addition to the direct synthesis of active pharmaceutical ingredients (APIs), this compound serves as a crucial pharmaceutical intermediate. chemimpex.combldpharm.combuyersguidechem.com An intermediate is a molecule that is a precursor in a multi-step synthesis, which is then converted into the final drug substance. The use of well-defined building blocks and intermediates like this compound enhances the efficiency and reliability of the drug discovery and development process. chemimpex.comchemenu.com It is used in the production of a variety of other chemical intermediates and fine chemicals that are, in turn, used to produce APIs and other specialty chemicals. buyersguidechem.comchemenu.com
Boronic Acid Functional Groups in Drug Design and Discovery
The boronic acid functional group, -B(OH)₂, possesses unique chemical properties that have made it an increasingly important pharmacophore in modern drug design. researchgate.netnih.govresearchgate.net Its utility stems from its ability to form reversible covalent bonds and its responsiveness to pH changes in biological environments. acs.orgacs.orgnih.gov
A defining characteristic of boronic acids is their ability to form stable, yet reversible, covalent bonds with molecules containing diol (two hydroxyl group) functionalities. acs.orgnih.govresearchgate.net In aqueous media, boronic acids react with 1,2-, 1,3-, or 1,4-diols to form cyclic boronate esters. acs.orgnih.gov This interaction is fundamental to the biological activity of many boron-containing drugs. researchgate.net
Many important biological molecules, including sugars (saccharides), glycoproteins, and some amino acid side chains, feature diol groups. acs.orgacs.org The ability of the boronic acid moiety to bind to these structures allows for targeted drug action. Furthermore, boronic acids can interact with nucleophilic amino acid residues, such as the serine in the active site of proteases, forming a stable but reversible bond that can inhibit enzyme activity. researchgate.netresearchgate.net This mechanism is exploited by several approved drugs. nih.gov The reversibility of these bonds is a key advantage, allowing for dynamic interactions within a biological system. acs.orgnih.govresearchgate.net
The formation and stability of the boronate ester bond are highly dependent on the surrounding pH. acs.orgmdpi.com Boronic acids are Lewis acids, meaning they accept a pair of electrons, rather than proton-donating Brønsted-Lowry acids. acs.org In aqueous solution, they exist in an equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. acs.org The formation of stable boronate esters with diols is generally favored at a pH higher than the pKa of the boronic acid. mdpi.commpg.de
This pH-dependent behavior is particularly valuable for drug delivery systems. mdpi.comnih.gov For instance, the acidic microenvironment of tumors (pH 6.2–6.9) compared to normal physiological pH (~7.4) can be exploited. mdpi.com A drug delivery system can be designed to be stable and hold its therapeutic cargo at physiological pH, but upon reaching the acidic tumor environment, the boronate ester linkage can hydrolyze, triggering the release of the drug directly at the target site. mdpi.comnih.govtandfonline.com This targeted release can enhance the efficacy of anticancer drugs while minimizing systemic toxicity. mdpi.comnih.gov
Therapeutic Applications and Research Areas
While this compound itself is primarily a building block, the broader class of boronic acid derivatives has emerged as a significant area of research for various therapeutic applications, including anticancer, anti-inflammatory, and antibacterial agents. researchgate.netresearchgate.nettandfonline.com Five drugs containing boronic acid have been approved by the FDA, highlighting their clinical importance. tandfonline.com
Research into boronic acids as potential pharmaceutical agents is active across several disease areas:
Cancer Therapy : Boronic acids are potent enzyme inhibitors and have been developed into drugs for treating multiple myeloma. tandfonline.com Their ability to inhibit proteasomes is a key mechanism of action. nih.gov
Antibacterial Agents : Boronic acids are being investigated as inhibitors of bacterial enzymes, particularly β-lactamases, which are responsible for antibiotic resistance. researchgate.net Vaborbactam is an approved β-lactamase inhibitor containing a boronic acid moiety. nih.gov A novel heterocyclic triazole boronic acid, MB076, has shown effective inhibition against Acinetobacter-derived cephalosporinases, a significant resistance mechanism in Acinetobacter baumannii. nih.gov
Anti-inflammatory and Analgesic Agents : Research has explored boronic acid derivatives for their anti-inflammatory properties. researchgate.net For example, a series of 4-arylthiophene-3-carboxylic acid derivatives have been developed as potent inhibitors of the ANO1 channel, a target for treating inflammatory pain. nih.gov The synthesis of such arylthiophenes can be accomplished via Suzuki coupling, a reaction for which this compound is a suitable reagent.
Antifungal Drugs : The oxaborole ring system, which contains boron, is the basis for the antifungal drug tavaborole, used to treat onychomycosis. nih.gov
The utility of this compound lies in its ability to facilitate the synthesis of novel compounds that can be explored for these and other therapeutic purposes. guidechem.comchemimpex.com
Data Tables
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 153624-38-5 guidechem.combldpharm.com |
| Molecular Formula | C₁₀H₁₅BO₂ guidechem.combldpharm.com |
| Molecular Weight | 178.04 g/mol bldpharm.com |
| Appearance | White solid guidechem.com |
| pKa | 8.62 ± 0.10 (Predicted) guidechem.com |
| Primary Application | Reagent in Suzuki-Miyaura cross-coupling reactions guidechem.comchemimpex.com |
Glycoprotein (B1211001) and Glycopeptide Recognition and Separation
The unique ability of boronic acids to form reversible covalent bonds with cis-diols has positioned them as valuable tools for the recognition and separation of glycoproteins and glycopeptides. This interaction forms the basis of boronate affinity chromatography, a powerful technique for isolating glycosylated biomolecules from complex biological mixtures. Materials functionalized with boronic acid derivatives, including analogs of this compound, serve as the stationary phase in these chromatographic methods.
The principle relies on the formation of five- or six-membered cyclic esters between the boronic acid group and the cis-diol moieties present in the carbohydrate chains of glycoproteins and glycopeptides. This specific and reversible binding allows for the selective capture of these molecules. The strength of this interaction can be modulated by pH; the cyclic esters are stable in alkaline conditions and dissociate in acidic environments, enabling a controlled capture and release process. This pH-dependent binding and elution are critical for the effective separation and purification of glycoproteins.
Research has demonstrated the use of various boronic acid-functionalized materials, such as polymeric beads and monoliths, for glycoprotein enrichment prior to analysis by techniques like mass spectrometry. While lectin affinity chromatography is also used for this purpose, it primarily targets specific N- or O-linked glycans. Boronate affinity chromatography, on the other hand, offers a broader selectivity for a wider range of glycoproteins, making it a complementary and often more versatile approach.
The development of novel boronic acid ligands continues to enhance the selectivity and efficiency of glycoprotein and glycopeptide separation. For instance, the design of phenylboronic acid derivatives with specific substituents can influence the binding affinity and specificity for different types of glycans. This tailored approach allows for more refined separation strategies in glycoproteomics research.
Sensing and Biosensor Development
The specific interaction between boronic acids and cis-diols has been extensively exploited in the development of sensors and biosensors for the detection of various biologically important molecules, including glycoproteins. Phenylboronic acid derivatives, as synthetic receptors, offer a stable and cost-effective alternative to biological recognition elements like antibodies.
Electrochemical biosensors are a prominent application. These sensors often utilize electrodes modified with boronic acid-functionalized compounds or materials. When a glycoprotein binds to the immobilized boronic acid, it can cause a detectable change in the electrochemical properties of the electrode surface, such as conductivity or redox potential. For example, a sandwich-type electrochemical biosensor has been developed using 4-mercaptophenylboronic acid-capped gold nanoparticles for the sensitive detection of glycoproteins.
Optical biosensors, including those based on fluorescence and surface plasmon resonance (SPR), also leverage boronic acid chemistry. In fluorescent sensors, the binding of a diol-containing analyte to a boronic acid-fluorophore conjugate can modulate the fluorescence signal, allowing for quantitative detection. SPR biosensors functionalized with phenylboronic acid derivatives can detect the binding of glycoproteins in real-time by measuring changes in the refractive index at the sensor surface. A TFBG-SPR sensor loaded with a phenylboronic acid derivative has demonstrated high sensitivity and selectivity for glycoprotein detection.
The versatility of boronic acid-based sensors extends to the detection of other small molecules containing cis-diols, such as catecholamines and reactive oxygen species. This broad applicability underscores the importance of boronic acids as a key component in the design of modern biosensing platforms.
Hydrogels and Stimuli-Responsive Biomaterials
Boronic acids are integral to the creation of "smart" hydrogels and other stimuli-responsive biomaterials due to their dynamic covalent bonding with diols. These materials can undergo reversible changes in their structure and properties in response to specific biological signals, such as changes in pH or the concentration of glucose or reactive oxygen species (ROS).
Glucose-responsive hydrogels are a significant area of research, with potential applications in diabetes management. These hydrogels are typically formed by crosslinking polymers containing phenylboronic acid moieties with diol-containing polymers. In the presence of glucose, the glucose molecules compete with the polymer-bound diols for binding to the boronic acid groups, leading to a change in the hydrogel's crosslinking density and causing it to swell or shrink. This glucose-triggered response can be harnessed for the controlled release of insulin (B600854).
Similarly, ROS-responsive biomaterials can be designed using boronic acids. The boronic acid group can be cleaved from the polymer backbone in the presence of ROS like hydrogen peroxide, leading to the degradation of the material and the release of an encapsulated therapeutic agent. This approach is being explored for targeted drug delivery to sites of inflammation or tumors, where ROS
Development of Boron-Containing Polymers
The incorporation of boron, and specifically the boronic acid moiety, into polymer structures can impart unique properties that are of interest for various applications, including electronics and coatings.
Unique Properties for Electronics and Coatings
Polymers containing boronic acid functionalities are being investigated for their potential in electronic devices and as protective or functional coatings. The electron-deficient nature of the boron atom can influence the electronic properties of the polymer, potentially leading to materials with useful semiconducting or sensing capabilities.
In the realm of coatings, the ability of boronic acids to form reversible crosslinks can be exploited to create self-healing or stimuli-responsive surfaces. For instance, bio-based UV-curable coatings derived from itaconic acid have been shown to have tunable mechanical properties and curing characteristics, demonstrating the potential for creating sustainable and functional coatings. researchgate.net The final mechanical properties of such crosslinked coatings can be adjusted by modifying the composition of the monomers. researchgate.net While not directly involving this compound, these studies highlight the principles that could be applied to polymers incorporating this compound. The properties of coatings are significantly influenced by the chemical structure of the polymer and the crosslinking density. researchgate.net
| Property | Influence of Polymer Structure | Example System |
| Thermal Stability | Higher crosslinking density can lead to higher thermal decomposition temperatures. | Crosslinked PCLT-TDI and PCLT-IPDI show higher thermal stability than linear versions. |
| Hardness and Modulus | Increased crosslinking generally results in higher hardness and modulus. | Trifunctional polyol-based urethane (B1682113) acrylates exhibit higher hardness (3H pencil hardness) compared to bifunctional ones (HB). |
| Chemical Resistance | Higher crosslinking density often improves resistance to acids and alkalis. | Urethane acrylates from trifunctional polyols show better chemical resistance. |
| Weatherability | The choice of diisocyanate (aliphatic vs. aromatic) affects properties like yellowing. | Poly(urethane acrylate) with aliphatic IPDI shows lower yellowness index than with aromatic TDI. |
This table illustrates general principles in coating properties based on polymer structure, which are applicable to the design of functional polymers, including those potentially derived from this compound.
Functional Materials with Tailored Properties
The development of functional materials that can respond to external stimuli is a significant area of materials science. Phenylboronic acid-containing materials are particularly promising in this regard due to the responsive nature of the boronic acid group. These "smart" or "stimuli-responsive" materials can change their properties in response to cues such as pH, the presence of specific molecules like sugars, or redox state. tue.nlnih.gov
This responsiveness allows for the design of materials with tailored properties for applications in drug delivery, tissue engineering, and sensors. nih.govnih.gov For example, self-healing materials can be created that repair damage through the reversible formation of boronate ester crosslinks. rsc.org While specific studies on self-healing polymers from this compound are not prevalent, the principle has been demonstrated with other boronic acids, such as in hydrogels that self-heal at neutral and even acidic pH. nih.gov
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which involves non-covalent interactions to form organized structures, is a powerful tool for creating complex materials from molecular building blocks. The boronic acid group is a valuable component in supramolecular chemistry due to its ability to act as both a hydrogen bond donor and acceptor, similar to more common functionalities like carboxylic acids and amides. nih.gov
Boronic Acid-Mediated Cis-Diol Conjugation
A key reaction of boronic acids is their reversible covalent interaction with compounds containing 1,2- or 1,3-diols to form cyclic boronate esters. This specific binding has been widely exploited for the recognition and sensing of biologically important diol-containing molecules, such as saccharides. The strength of this interaction is influenced by the structure of both the boronic acid and the diol, as well as the pH of the solution.
The binding affinity of various phenylboronic acids with different diols has been studied, revealing important structure-reactivity relationships. mdpi.com Generally, electron-withdrawing substituents on the phenyl ring lower the pKa of the boronic acid and can increase the binding constant with diols. The isobutyl group in this compound is an electron-donating group, which would be expected to influence its pKa and binding affinities accordingly.
| Boronic Acid | pKa | Binding Constant (Keq) with Sorbitol (M⁻¹) | Binding Constant (Keq) with Fructose (M⁻¹) | Binding Constant (Keq) with Glucose (M⁻¹) |
| Phenylboronic Acid | ~9.0 | - | - | - |
| 3-Acetamidophenylboronic acid | - | - | - | - |
| 4-Formylphenylboronic acid | - | - | - | - |
| 4-Methylcarbamoylphenylboronic acid | - | - | - | - |
This table, based on data for various substituted phenylboronic acids, illustrates the range of pKa values and binding affinities that can be achieved, providing a framework for estimating the behavior of this compound. mdpi.com Note: Specific values for the listed compounds can be found in the cited source.
Formation of Dynamic Covalent Bonds and Libraries
The reversible nature of the boronate ester bond places it in the category of dynamic covalent chemistry. This field allows for the creation of chemical libraries where the components are in equilibrium, and the distribution of products is under thermodynamic control. This "error-checking" capability can be used to generate complex molecular architectures. The formation of boronic esters is a prime example of a dynamic covalent reaction that can be controlled by stimuli such as pH or the presence of competing diols.
Surface Functionalization of Nanoparticles
Modifying the surface of nanoparticles is crucial for their application in various fields, including drug delivery and diagnostics, as it can enhance stability and introduce specific functionalities. nih.govnih.gov Phenylboronic acids are used as surface modifying agents to impart the ability to target cells or respond to specific biological cues. For instance, nanoparticles functionalized with boronic acids can be designed to bind to sialic acid residues that are overexpressed on the surface of certain cancer cells.
The general strategy involves attaching the boronic acid derivative to the nanoparticle surface, which can then interact with diol-containing molecules on a target surface. This approach has been used to modify various types of nanoparticles, including metallic and polymeric nanoparticles. nih.govnih.gov The surface modification can improve biocompatibility and allow for the controlled release of therapeutic agents. nih.gov
Conclusion
4-Isobutylphenylboronic acid stands as a testament to the profound impact of organoboron chemistry on modern synthetic strategies. Its reliability and versatility in the Suzuki-Miyaura coupling and its potential in other cross-coupling reactions have solidified its role as a valuable building block for chemists. The continued exploration of arylboronic acid chemistry promises to unveil even more innovative applications for this important class of compounds, driving progress in both academic research and industrial manufacturing.
Analytical Methodologies for 4 Isobutylphenylboronic Acid
Chromatographic Techniques for Purity and Identity Assessment
Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. youtube.com For 4-Isobutylphenylboronic acid, both liquid and gas chromatography are employed, each with its own set of advantages and challenges.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used for the separation of compounds that are soluble in a specific solvent. libretexts.org It has become a cornerstone in pharmaceutical analysis for both qualitative and quantitative purposes, largely replacing gas chromatography for many applications due to the versatility of its mobile and stationary phases. nih.gov The basic principle of HPLC involves the separation of sample constituents based on their differential affinities for a stationary phase (the column) and a mobile phase (the solvent). libretexts.org
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC, where the stationary phase is nonpolar and the mobile phase is polar. hawach.com This technique is highly effective for separating a wide range of analytes, including those of biological and pharmaceutical interest. libretexts.org For the analysis of boronic acids like this compound, RP-HPLC is frequently utilized. sielc.comsielc.com
The separation mechanism in RP-HPLC relies on the hydrophobic interactions between the analyte and the nonpolar stationary phase. hawach.com The choice of the stationary phase, which typically consists of silica (B1680970) particles bonded with alkyl chains (e.g., C18, C8), is crucial for achieving the desired separation. hawach.com The mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is adjusted to control the elution of the compounds. youtube.com
A key challenge in the RP-HPLC analysis of boronic acids is their potential for degradation in aqueous and alcoholic solvents, which can complicate purification and analysis. researchgate.net The retention of hydrophilic boronic acids can also be difficult, especially under high pH conditions which might be necessary to prevent the degradation of related compounds like pinacolboronate esters. researchgate.net To address these challenges, specific strategies have been developed, such as using non-aqueous and aprotic diluents or employing highly basic mobile phases with ion-pairing reagents. researchgate.netnih.gov The pH of the mobile phase can significantly impact the retention and selectivity of the separation by altering the ionization state of the analytes. biotage.com
A method for the separation of eleven different boronic acids was successfully developed using an XSelect™ Premier HSS T3 Column with a mobile phase modified with formic acid. waters.com This demonstrates the capability of RP-HPLC to resolve complex mixtures of boronic acids.
Table 1: General Parameters for Reversed-Phase HPLC of Boronic Acids
| Parameter | Description | Common Conditions |
| Stationary Phase | The nonpolar material packed in the column. | C18, C8, Phenyl bonded silica |
| Mobile Phase | The polar solvent that carries the sample through the column. | Water/Acetonitrile or Water/Methanol gradients |
| pH Modifier | Added to the mobile phase to control analyte ionization. | Formic acid, Acetic acid, Trifluoroacetic acid |
| Flow Rate | The speed at which the mobile phase passes through the column. | Typically 0.5 - 2.0 mL/min |
| Temperature | Column temperature can affect separation. | Often ambient or slightly elevated (e.g., 30-40 °C) |
This table provides a general overview of typical RP-HPLC conditions and is not specific to a single method.
Ion exchange chromatography separates molecules based on their net charge. harvardapparatus.comyoutube.com The stationary phase consists of an insoluble matrix with covalently attached charged groups. harvardapparatus.com Cation exchangers have negative charges and bind positive ions, while anion exchangers have positive charges and bind negative ions. harvardapparatus.comyoutube.com This technique is useful for purifying charged molecules like proteins, amino acids, and in some cases, boronic acids which can exist as charged species depending on the pH. harvardapparatus.com
Ion exclusion chromatography (IEC) is another technique that can be used for the separation of ionic or ionizable compounds. researchgate.net Separation is based on the exclusion of ionized substances from the pores of an ion-exchange resin of the same charge. researchgate.net This method has been successfully applied to the analysis of weak acids, such as silicate (B1173343) and borate (B1201080), using only water as the eluent. researchgate.net
While less common than RP-HPLC for boronic acid analysis, these techniques offer alternative selectivities that can be beneficial for specific separation challenges.
The most common detector used in HPLC is the Ultraviolet-Visible (UV-Vis) detector. nih.govshodexhplc.com This detector measures the absorbance of light by the analyte at a specific wavelength. shodexhplc.com Analytes suitable for UV detection typically contain structural features like aromatic rings or unsaturated bonds, which are present in this compound. chromatographyonline.com The choice of wavelength is crucial for sensitivity and is usually determined from the UV spectrum of the analyte. chromatographyonline.com Diode Array Detectors (DAD) are a type of UV detector that can measure absorbance across a range of wavelengths simultaneously, providing spectral information that aids in peak identification. shodexhplc.comnih.gov
Another common detector is the Refractive Index (RI) detector. shodexhplc.com The RI detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. shodexhplc.com A significant advantage of the RI detector is its universality, as it can detect any compound that has a refractive index different from the mobile phase. shodexhplc.com However, RI detectors are generally less sensitive than UV detectors and are not compatible with gradient elution. shodexhplc.comnih.gov For compounds that lack a strong UV chromophore, an RI detector can be a viable alternative. researchgate.net In some cases, a post-column reaction can be employed to create a fluorescent complex with boronic acids, allowing for highly selective and sensitive fluorescence detection. wur.nl
Table 2: Comparison of UV and RI Detectors for HPLC
| Feature | UV Detector | Refractive Index (RI) Detector |
| Principle | Measures light absorbance by the analyte. | Measures the change in refractive index of the eluent. |
| Selectivity | Selective for compounds that absorb UV light. | Universal detector. |
| Sensitivity | Generally high. | Generally low to moderate. shodexhplc.com |
| Gradient Compatibility | Compatible. | Not compatible. shodexhplc.com |
| Typical Analytes | Compounds with chromophores (e.g., aromatic rings). chromatographyonline.com | Sugars, polymers, and compounds without UV absorbance. shodexhplc.com |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. preprints.org In GC, the mobile phase is an inert gas, and the stationary phase is a high-boiling-point liquid coated on a solid support within a column. preprints.org When coupled with a Mass Spectrometer (MS), GC-MS provides not only retention time data but also mass spectra of the eluted components, allowing for highly confident identification. jppres.comnih.gov
A significant challenge in the GC analysis of boronic acids, including this compound, is their relatively low volatility and potential for thermal degradation. researchgate.netnih.gov Furthermore, the reactive nature of boronic acids can lead to the deterioration of the GC column's stationary phase. nih.govresearchgate.net
To overcome these issues, derivatization is often employed. This involves chemically modifying the analyte to increase its volatility and thermal stability. elementlabsolutions.com For instance, boronic acids can be converted to more volatile esters or other derivatives before GC analysis. chromatographyonline.com In one study, the analysis of boronic acids required derivatization to bis(pinacolato)diboron (B136004) (BPD) to achieve a quantitation limit of 30 ppm. chromatographyonline.com
Another approach to protect the GC column is "masking derivatization." nih.govresearchgate.net This technique involves converting the volatile and reactive analyte into a stable, nonvolatile derivative. For example, isobutylboronic acid was successfully derivatized with 1,8-diaminonaphthalene (B57835) to prevent it from entering the gas phase and damaging the column during the analysis of residual solvents. nih.govresearchgate.net
Contamination of the GC column with non-volatile or active compounds can lead to peak broadening and tailing, especially for polar analytes. chromatographyonline.com Regular maintenance, such as trimming the first meter of the column, can sometimes restore performance. chromatographyonline.com
Table 3: Common Derivatization Reagents for GC Analysis
| Reagent Type | Example | Purpose |
| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active hydrogens with trimethylsilyl (B98337) groups, increasing volatility. |
| Acylating Agents | Acetic Anhydride | Forms esters or amides, which are often more volatile. |
| Alkylating Agents | Alkyl Halides | Forms ethers or esters. |
This table provides examples of derivatization reagent types and is not an exhaustive list.
Masking Derivatization Techniques
In the analysis of boronic acids like this compound, derivatization is a common strategy to enhance analytical performance, particularly for techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). Masking derivatization temporarily blocks the reactive boronic acid functional group, which can improve chromatographic peak shape, increase volatility, and enhance detection sensitivity.
One common derivatization approach for boronic acids involves the formation of boronate esters. This can be achieved by reacting the boronic acid with a diol, such as pinacol (B44631), to form a more stable and less polar pinacol boronate ester. This derivatization is particularly useful for GC analysis, as it makes the compound more volatile and thermally stable.
For LC-MS analysis, derivatization can be employed to improve ionization efficiency. While this compound can be analyzed directly, its polarity can sometimes lead to poor retention on reversed-phase columns and variable ionization. Derivatization with reagents that introduce a readily ionizable group can significantly enhance sensitivity.
A notable derivatization technique for enhancing LC-MS/MS sensitivity for aryl boronic acids involves reaction with N-methyliminodiacetic acid (MIDA). This reaction forms a stable MIDA boronate complex that exhibits improved chromatographic behavior and ionization efficiency, allowing for trace-level quantification. nih.gov This approach is particularly valuable for impurity analysis where very low detection limits are required. nih.gov
The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization, avoiding the introduction of new impurities or analytical artifacts.
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation and identification of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive characterization of the molecule.
NMR spectroscopy is a powerful tool for confirming the structure of this compound by providing detailed information about the hydrogen, carbon, and boron atoms within the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the isobutyl group and the aromatic protons. The isobutyl group would exhibit a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons. The aromatic protons on the phenyl ring would appear as two doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. The acidic protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with deuterium (B1214612) in deuterated solvents, sometimes making them difficult to observe.
¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals would be expected for the methyl, methine, and methylene carbons of the isobutyl group, as well as for the four different types of carbon atoms in the 1,4-disubstituted phenyl ring. The carbon atom attached to the boron atom would show a characteristic chemical shift.
| Assignment | Expected ¹³C Chemical Shift (ppm) |
| Methyl (isobutyl) | ~22 |
| Methine (isobutyl) | ~30 |
| Methylene (isobutyl) | ~45 |
| Aromatic CH | ~128-135 |
| Aromatic C-B | ~130-140 |
| Aromatic C-isobutyl | ~140-150 |
Note: The expected chemical shifts are based on typical values for similar structural motifs.
¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boron-containing compounds. This compound, being a tricoordinate sp²-hybridized boronic acid, is expected to show a single broad resonance in the ¹¹B NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment of the boron atom and typically appears in the range of 27-33 ppm. sdsu.edu Upon formation of a tetracoordinate sp³-hybridized boronate ester or borate complex, a significant upfield shift in the ¹¹B NMR spectrum is observed, providing a clear indication of the boron's coordination state. nsf.govnih.gov
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed, corresponding to the molecular weight of the compound.
The fragmentation pattern would likely involve the loss of the isobutyl group, the boronic acid group, or parts thereof. Characteristic fragments would include ions corresponding to the isobutylphenyl cation and other fragments resulting from the cleavage of the isobutyl chain and the phenyl ring. The mass spectrum of the structurally similar 2-(4-isobutylphenyl)propionic acid shows a base peak corresponding to the loss of the propionic acid group, indicating the stability of the isobutylphenyl cation. massbank.eu A similar fragmentation pathway can be anticipated for this compound.
| Ion | Expected m/z | Description |
| [C₁₀H₁₅BO₂]⁺ | 178.1 | Molecular Ion |
| [C₁₀H₁₃]⁺ | 133.1 | Loss of B(OH)₂ |
| [C₆H₅BO₂]⁺ | 122.0 | Loss of isobutyl group |
| [C₄H₉]⁺ | 57.1 | Isobutyl cation |
Note: The expected m/z values are based on theoretical calculations and fragmentation patterns of similar compounds.
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands for the O-H, C-H, C=C, and B-O bonds.
A very broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the boronic acid group, which are often involved in hydrogen bonding. The C-H stretching vibrations of the isobutyl group and the aromatic ring will appear in the 2800-3100 cm⁻¹ region. Aromatic C=C stretching vibrations are expected to give rise to bands in the 1450-1600 cm⁻¹ region. A strong band corresponding to the B-O stretching vibration is typically observed in the 1300-1400 cm⁻¹ region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200-3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-2960 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium to Weak |
| B-O stretch | 1300-1400 | Strong |
Note: The expected wavenumbers are based on characteristic IR absorption frequencies for the respective functional groups.
Advanced Analytical Techniques for Trace Analysis and Impurity Profiling
The control of impurities in active pharmaceutical ingredients and their starting materials is a critical aspect of drug development and manufacturing. Advanced analytical techniques are employed for the detection, identification, and quantification of trace-level impurities in this compound.
Given that boronic acids can be classified as potentially mutagenic impurities, highly sensitive analytical methods are required for their control. chemicalbook.comresearchgate.net Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for determining the total boron content at very low levels (parts per million), which can be used to calculate the amount of residual boronic acid. nsf.gov
For the separation and quantification of specific organic impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice. As discussed in section 6.1.2.2, derivatization is often necessary to improve the chromatographic performance and sensitivity for boronic acids and their related impurities. nih.govchemicalbook.com These techniques allow for the separation of structurally similar impurities from the main compound and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns. chemicalbook.com
Validation of Analytical Methods in Accordance with Regulatory Guidelines
All analytical methods used for the quality control of this compound, especially when it is intended for use in the synthesis of pharmaceuticals, must be validated according to regulatory guidelines. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework for the validation of analytical procedures. nih.gov
The validation process demonstrates that an analytical method is suitable for its intended purpose. The key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The validation of the analytical methods for this compound ensures the quality and consistency of the material, which is essential for its application in regulated industries. researchgate.netneuroquantology.com
Theoretical and Computational Studies of 4 Isobutylphenylboronic Acid
Quantum Mechanical and Molecular Mechanical (QM/MM) Approachesnih.gov
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a class of computational techniques that combine the high accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM) to study large molecular systems. researchgate.net In this approach, a chemically significant region of the system, such as the active site of an enzyme or the reactive center of a molecule, is treated with a computationally expensive QM method. The remainder of the system, like the protein scaffold or solvent, is described by a less demanding MM force field. longdom.org
For 4-isobutylphenylboronic acid, QM/MM studies are particularly useful for investigating its interactions within a biological environment, such as an enzyme's active site. nih.gov For instance, when studying its potential as an enzyme inhibitor, the boronic acid moiety and key interacting amino acid residues would be defined as the QM region. This allows for an accurate description of electronic effects, bond formation and breaking, and charge transfer during the binding process. longdom.org The rest of the protein and surrounding water molecules would be treated using MM.
The QM/MM methodology can elucidate the binding mode and inhibition mechanism, providing detailed energetic and structural information about the transition states and intermediates involved in the formation of a covalent bond between the boron atom and a nucleophilic residue (e.g., serine or threonine) in a target protein. nih.govlongdom.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. mpg.deyoutube.com It is a widely used tool in chemistry and materials science for calculating properties like molecular geometries, vibrational frequencies, and energies of reaction. youtube.com DFT is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a unique functional of its electron density. mpg.de
For this compound, DFT calculations provide fundamental insights into its electronic properties and inherent reactivity. nih.govresearchgate.net Key parameters derived from DFT include:
Molecular Geometry: Optimization of the molecule's structure to its lowest energy conformation, providing precise bond lengths and angles. nih.gov
Electronic Distribution: Calculation of atomic charges and mapping of the electrostatic potential surface, which identifies electron-rich and electron-deficient regions of the molecule. This is crucial for predicting sites of nucleophilic or electrophilic attack.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comsemanticscholar.orgmdpi.com A smaller gap generally implies higher reactivity. mdpi.com
These calculations can predict the molecule's behavior in various chemical reactions. For example, by analyzing the LUMO, one can predict the most likely site for a nucleophile to attack the boron atom, a key step in reactions like the Suzuki-Miyaura coupling. mpg.denih.gov
Table 1: Representative Electronic Properties of an Arylboronic Acid Calculated by DFT (Note: These are illustrative values based on typical DFT results for similar molecules and may not represent the exact values for this compound.)
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability semanticscholar.org |
| Dipole Moment | 2.1 Debye | Measures overall polarity of the molecule |
| Charge on Boron Atom | +0.75 e | Indicates electrophilic nature of the boron center |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov The atoms and molecules are allowed to interact for a fixed period, providing a view of the system's dynamic evolution. MD simulations are invaluable for studying the conformational flexibility of molecules and their non-covalent interactions with their environment. nih.govnih.gov
In the context of this compound, MD simulations can be used to:
Explore Conformational Space: The isobutyl group and the boronic acid group can rotate relative to the phenyl ring. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.gov
Analyze Solvent Interactions: By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can reveal detailed information about the formation and dynamics of hydrogen bonds between the boronic acid's hydroxyl groups and surrounding water. mdpi.com This is crucial for understanding its solubility and the role of water in its reactions.
Study Binding Dynamics: When docked into a protein's binding site, MD simulations can assess the stability of the complex. nih.gov They can reveal how the ligand and protein adjust their conformations upon binding and provide insights into the key intermolecular interactions (hydrogen bonds, hydrophobic interactions) that stabilize the bound state. nih.govmdpi.com
Simulations are typically run for nanoseconds to microseconds, generating trajectories that can be analyzed to extract thermodynamic and kinetic information. mdpi.com
Table 2: Typical Parameters for an MD Simulation of this compound in Water
| Parameter | Setting/Value | Purpose |
|---|---|---|
| Force Field | CHARMM, AMBER | Describes the potential energy of the system |
| Water Model | TIP3P, SPC/E | Explicitly represents solvent molecules |
| System Size | ~10,000 atoms | Includes the solute and sufficient solvent |
| Temperature | 300 K | Simulates physiological or room temperature |
| Pressure | 1 bar | Simulates atmospheric pressure (NPT ensemble) mdpi.com |
| Simulation Time | 100 ns - 1 µs | Duration to observe relevant molecular motions mdpi.com |
| Time Step | 2 fs | Integration step for solving equations of motion |
Prediction of Chemical Behavior and Reaction Pathways
Theoretical calculations are instrumental in predicting the chemical behavior of this compound and mapping out the potential energy surfaces of its reactions. wayne.edu By combining DFT for energetics and, in some cases, QM/MM for reactions in complex environments, researchers can model entire reaction pathways. uky.edu
This approach allows for the characterization of:
Reactants, Products, and Intermediates: The geometries and energies of all species involved in the reaction are calculated. uky.edu
Transition States (TS): These are the highest energy points along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. uky.edu Locating the TS structure is crucial for calculating the activation energy, which determines the reaction rate.
For this compound, computational studies can investigate key reactions such as:
Protodeboronation: The cleavage of the carbon-boron bond by a proton source. Theoretical models can explore how factors like pH and solvent influence the rate and mechanism of this undesirable side reaction. nih.gov
Suzuki-Miyaura Coupling: This cornerstone cross-coupling reaction involves a base-mediated transfer of the isobutylphenyl group from boron to a palladium catalyst. mpg.de DFT calculations can elucidate the mechanism of the transmetalation step, helping to rationalize the effect of different bases, ligands, and substrates on the reaction's efficiency. nih.gov
Esterification: The reaction with diols to form boronic esters. Computational models can predict the thermodynamics and kinetics of ester formation, which is relevant for its use in dynamic covalent chemistry and as a protective group strategy. acs.org
In Silico Modeling in Drug Design and Materials Prediction
In silico modeling leverages the theoretical methods described above for practical applications in designing new drugs and materials. nih.govnih.gov The predictive power of computational chemistry helps to screen virtual libraries of compounds, prioritize synthetic targets, and rationalize structure-activity relationships (SAR), thereby accelerating the research and development process. nih.govyoutube.com
Applications in Drug Design: this compound and its derivatives can be evaluated as potential drug candidates using several in silico techniques:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. youtube.com For this compound, docking can be used to screen its binding affinity against various enzyme targets, such as proteases or transferases. The software calculates a "docking score," which estimates the binding free energy. youtube.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of compounds with changes in their biological activity. youtube.com By building a QSAR model with a series of this compound analogs, one could predict the activity of new, unsynthesized compounds, guiding the design of more potent inhibitors. youtube.com
Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model based on this compound could be used to search large chemical databases for structurally diverse molecules that might have similar activity.
Applications in Materials Prediction: The properties of this compound make it a candidate building block for functional materials, such as polymers or self-assembling systems.
Dynamic Covalent Networks: Boronic acids can reversibly form boronic esters with diols, creating dynamic covalent bonds. acs.org Computational modeling can predict the stability and exchange kinetics of these bonds under different conditions (e.g., pH), which is essential for designing self-healing materials or responsive hydrogels. acs.org
Crystal Engineering: DFT and molecular mechanics can be used to predict the crystal packing of the molecule. This is important for designing materials with specific solid-state properties, such as nonlinear optical (NLO) materials. Calculations can estimate properties like hyperpolarizability to screen for potential NLO candidates. semanticscholar.org
Future Directions and Emerging Research Avenues
Expanding the Scope of Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, heavily relies on organoboron reagents like 4-isobutylphenylboronic acid. nih.govwwjmrd.com Future research aims to expand the utility of this compound beyond its current applications. The evolution of catalysts, particularly those based on palladium and nickel, is enabling the coupling of previously challenging substrates. wwjmrd.comrsc.org For instance, developments in nickel-catalyzed reactions have allowed for the use of aryl chlorides, which are more economical and readily available than the corresponding bromides and iodides. rsc.org
Researchers are exploring novel catalytic systems to facilitate the coupling of this compound with a wider range of electrophiles under milder and more sustainable conditions. nih.gov This includes the development of highly active catalysts that can function at very low loadings (ppm or ppb levels) and in greener solvents, such as water or ethanol (B145695). nih.govmdpi.com The goal is to enhance the efficiency and atom economy of these reactions, making them more applicable to large-scale industrial synthesis. Furthermore, efforts are underway to use this compound in other types of cross-coupling reactions, such as Heck, Sonogashira, and acyl-Suzuki couplings, to synthesize a diverse array of complex organic molecules, including pharmaceuticals and advanced materials. nih.govmdpi.com
Table 1: Advancements in Cross-Coupling Reactions Involving Arylboronic Acids
| Reaction Type | Key Advancements | Potential Impact | References |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Use of highly active Pd and Ni catalysts; coupling of aryl chlorides; reactions in green solvents. | Increased efficiency, lower cost, and greater sustainability for synthesizing biaryls. | rsc.org, wwjmrd.com |
| Acyl-Suzuki Coupling | Development of methods for coupling amides and phenolic esters by selective C(acyl)-O or N-C(O) bond cleavage. | Provides versatile and direct routes to unsymmetrical and sterically hindered ketones. | mdpi.com |
| C(sp³)–C(sp²) Coupling | Use of novel alkylboron reagents (e.g., B-alkyl-9-BBN) with aryl halides. | Enables the synthesis of complex molecules containing both alkyl and aryl moieties. | mdpi.com |
| Enantiospecific Coupling | Pd-catalyzed regioselective coupling of 2-arylaziridines with arylboronic acids. | Access to configurationally defined chiral molecules like 2-arylphenethylamines. | rsc.org |
Novel Applications in Chemical Biology and Chemical Genetics
The boronic acid functional group possesses a unique ability to form reversible covalent bonds with diols, a structural motif ubiquitous in saccharides (sugars). nih.govnih.gov This property is the foundation for the burgeoning field of boronic acid-based chemical sensors. Researchers are designing sophisticated molecular probes where the this compound moiety can act as a recognition element for biologically significant molecules. rsc.org
Future work is focused on creating highly selective and sensitive fluorescent sensors for glucose, which is crucial for managing diabetes. nih.govnih.gov The design principle often involves linking the boronic acid to a fluorophore; upon binding to glucose, a detectable change in fluorescence occurs. nih.govacs.org Beyond glucose, these sensors are being adapted to detect other biologically important species, such as reactive oxygen species (ROS) like hydrogen peroxide, catecholamines, and specific glycans on cell surfaces. nih.govfrontiersin.orgresearchgate.net In chemical genetics, such probes could be used to track the spatial and temporal distribution of these molecules within living cells and organisms, providing powerful tools for studying biological processes and disease states. frontiersin.orgmdpi.com
Table 2: Boronic Acid-Based Probes in Chemical Biology
| Probe Target | Sensing Mechanism | Application | References |
|---|---|---|---|
| Saccharides (e.g., Glucose, Fructose) | Reversible ester formation with diols, often modulating a fluorophore via Photoinduced Electron Transfer (PET). | Continuous glucose monitoring, disease biomarker detection. | nih.gov, nih.gov, rsc.org |
| Reactive Oxygen Species (H₂O₂, ONOO⁻) | Oxidative deboronation of the aryl boronate to a corresponding phenol, leading to a fluorescent signal. | Studying oxidative stress and related pathologies. | frontiersin.org |
| Anions (e.g., Fluoride) | Strong Lewis acid-base interaction between the boron atom and the anion. | Environmental monitoring and biological ion sensing. | researchgate.net, rsc.org |
| Glycoproteins / Bacteria | Boronate affinity binding to diol-containing glycans on the surface of proteins or cells. | Glycoproteome analysis, bacterial labeling and detection. | mdpi.com, nih.gov |
Advanced Materials with Integrated Boronic Acid Functionality
The integration of the boronic acid group into polymers and other materials is a promising avenue for creating "smart" materials that respond to specific chemical stimuli. nih.govnih.gov By incorporating a this compound-like moiety into a polymer backbone or as a pendant group, materials can be designed to exhibit glucose-responsive behavior. mdpi.com
One major area of research is the development of boronic acid-containing hydrogels for controlled insulin (B600854) delivery. nih.govnih.gov These hydrogels can swell or shrink in response to ambient glucose concentrations, allowing for the regulated release of encapsulated insulin. This creates the potential for a self-regulating, closed-loop system for diabetes treatment. Other emerging applications include:
Self-healing materials: The reversible nature of the boronic ester bond can be exploited to create polymers that can repair themselves after damage.
Separation and purification: Boronate affinity chromatography utilizes boronic acid-functionalized materials to selectively capture and separate glycoproteins and other diol-containing biomolecules. rsc.orgmdpi.com
Catalysis: Materials with integrated boronic acid functionality are being explored as heterogeneous catalysts, offering advantages in terms of recovery and reuse. nih.gov
Table 3: Advanced Materials Featuring Boronic Acid Functionality
| Material Type | Key Property | Emerging Application | References |
|---|---|---|---|
| Hydrogels | Glucose-responsive swelling/shrinking. | Controlled release of insulin, soft sensors. | mdpi.com, nih.gov, nih.gov |
| Functionalized Polymers | Reversible covalent bonding, stimulus-responsive. | Self-healing materials, targeted drug delivery. | nih.gov |
| Nanomaterials (e.g., Quantum Dots) | Combines boronate affinity with unique optical/electrical properties. | High-resolution bioimaging, ultrasensitive biosensing. | mdpi.com, rsc.org |
| Boron Affinity Chromatography Media | Specific binding to cis-diols. | Separation and enrichment of glycoproteins and glycopeptides. | mdpi.com, nih.gov |
Development of Targeted Therapeutic Strategies
Boronic acids have emerged as a significant class of enzyme inhibitors in medicinal chemistry. tandfonline.com The boron atom's ability to form a stable, tetrahedral covalent adduct with catalytic serine or threonine residues in an enzyme's active site makes it a powerful transition-state analog inhibitor. ingentaconnect.comnih.gov The success of the proteasome inhibitor Bortezomib, an FDA-approved cancer therapeutic, has spurred extensive research into new boronic acid-based drugs. benthamdirect.comnih.govnih.gov
Future research will involve using the this compound scaffold as a building block to design highly potent and selective inhibitors for a range of therapeutic targets. mdpi.comresearchgate.net Key areas of investigation include:
Oncology: Developing next-generation proteasome inhibitors for multiple myeloma and other cancers. tandfonline.combenthamdirect.com
Infectious Diseases: Designing inhibitors for bacterial enzymes like metallo-β-lactamases, which are responsible for antibiotic resistance. nih.govmdpi.com
Inflammatory Diseases: Creating inhibitors for serine proteases, such as human neutrophil elastase, which are implicated in inflammatory conditions like COPD. ingentaconnect.comdrugdiscoverytrends.com
The versatility of the phenylboronic acid structure allows for systematic modification to optimize binding affinity, selectivity, and pharmacokinetic properties. nih.gov
Table 4: Boronic Acids in Targeted Therapeutic Development
| Enzyme Target | Mechanism of Inhibition | Therapeutic Area | References |
|---|---|---|---|
| Proteasome | Forms a covalent bond with the active site threonine residue. | Cancer (e.g., Multiple Myeloma). | benthamdirect.com, nih.gov, ingentaconnect.com |
| Serine Proteases (e.g., HNE, Thrombin) | Mimics the tetrahedral transition state of peptide bond hydrolysis. | Inflammation, Coagulation Disorders. | ingentaconnect.com, drugdiscoverytrends.com |
| Metallo-β-Lactamases (e.g., NDM-1) | Forms a covalent adduct with the catalytic hydroxide (B78521) anion in the active site. | Infectious Diseases (Antibiotic Resistance). | mdpi.com |
| SARS-CoV-2 Mpro Protease | Covalent binding to the catalytic cysteine residue. | Antiviral (COVID-19). | nih.gov |
Computational Design of Next-Generation Boronic Acid Compounds
The design and discovery of new boronic acid-based molecules are being significantly accelerated by computational chemistry. numberanalytics.com Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are becoming indispensable tools for medicinal chemists. mdpi.comnih.gov
These in silico methods allow researchers to:
Predict Binding Affinity: Simulate how a molecule like a this compound derivative will fit into the active site of a target enzyme and predict the strength of the interaction. nih.govbiorxiv.org
Understand Structure-Activity Relationships (SAR): 3D-QSAR models can identify the key structural features of a boronic acid inhibitor that are crucial for its biological activity, guiding the design of more potent compounds. nih.govmdpi.comnih.gov
Optimize Lead Compounds: By computationally screening virtual libraries of compounds, scientists can prioritize the most promising candidates for synthesis, saving considerable time and resources. nih.gov
Elucidate Reaction Mechanisms: Quantum mechanical methods like Density Functional Theory (DFT) provide deep insights into the electronic properties and reactivity of boronic acids, helping to understand reaction mechanisms and design better catalysts. mdpi.comnumberanalytics.com
The synergy between computational design and experimental synthesis is paving the way for the rapid development of next-generation boronic acid compounds with tailored properties for specific applications. numberanalytics.combiorxiv.org
Table 5: Computational Methods in Boronic Acid Research
| Computational Method | Application | Key Outcome | References |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Analyzing structure-activity relationships of enzyme inhibitors. | Generates predictive models and contour maps to guide new drug design. | mdpi.com, nih.gov |
| Molecular Docking | Predicting the binding mode and affinity of a ligand to a protein target. | Identifies key interactions and helps screen virtual compound libraries. | nih.gov, mdpi.com |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of a ligand-protein complex over time. | Assesses the stability of binding modes predicted by docking. | mdpi.com |
| Density Functional Theory (DFT) | Investigating electronic structure and reaction mechanisms. | Provides insights into reactivity, binding energies, and spectroscopic properties. | mdpi.com, numberanalytics.com |
Sustainability and Environmental Impact of Boronic Acid Chemistry
Boronic acids are often considered "green" compounds in chemistry. nih.govboronmolecular.com They generally exhibit low toxicity and are biodegradable, ultimately breaking down into environmentally benign boric acid. nih.govmdpi.com The use of arylboronic acids like this compound in synthesis often represents a more sustainable alternative to other organometallic reagents. For example, the ipso-hydroxylation of arylboronic acids to produce phenols uses mild oxidants like hydrogen peroxide and avoids the harsh conditions or toxic reagents of traditional methods. rsc.org
Future research is focused on further enhancing the green credentials of boronic acid chemistry. This includes the development of:
Solvent-Free Synthetic Methods: Techniques like mechanochemistry (grinding reagents together) can produce boronic esters without the need for any solvent, significantly reducing waste. rsc.org
Greener Reaction Conditions: Performing reactions in environmentally friendly solvents like water or ethanol under mild temperatures. nih.govrsc.org
Catalyst Recycling: Employing heterogeneous or polymer-supported catalysts that can be easily recovered and reused for multiple reaction cycles. nih.gov
While boronic acids are generally safe, recent studies have highlighted that some boron-containing reagents can show mutagenicity in specific assays like the Ames test. acs.org This underscores the importance of continued research to understand the structure-activity relationships for potential toxicity and to ensure the safe and sustainable application of this versatile class of compounds.
Table 6: Green Chemistry Principles in Boronic Acid Synthesis
| Green Chemistry Principle | Application in Boronic Acid Chemistry | Example | References |
|---|---|---|---|
| Use of Safer Solvents | Performing reactions in water or ethanol instead of volatile organic compounds. | ipso-hydroxylation in ethanol; multicomponent reactions in ethanol. | nih.gov, rsc.org |
| Atom Economy | Multicomponent reactions where most atoms from the reactants are incorporated into the final product. | One-pot synthesis of boron-containing Hantzsch and Biginelli esters. | nih.gov |
| Catalysis | Using small amounts of recyclable catalysts instead of stoichiometric reagents. | Suzuki couplings with heterogeneous Pd/C or polymer-supported catalysts. | nih.gov |
| Design for Degradation | The boronic acid moiety ultimately degrades to boric acid. | General property of boronic acids. | mdpi.com |
| Real-time Analysis for Pollution Prevention | Developing potentiometric sensors to monitor boronic acid reactions. | Reporter-free sensing with polymeric liquid membranes. | acs.org |
Q & A
Basic Questions
Q. What are the key considerations in synthesizing 4-Isobutylphenylboronic acid with high purity?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling precursors or direct functionalization of phenylboronic acid derivatives. Key steps include:
- Purification : Recrystallization using solvents like ethanol or hexane, or column chromatography to remove unreacted starting materials .
- Quality Control : Monitor purity via H NMR (e.g., δ 7.5–7.8 ppm for aromatic protons) and HPLC. Impurities like anhydrides or residual catalysts (e.g., Pd) require careful analysis .
- Yield Optimization : Adjust reaction stoichiometry (e.g., 1:1.2 molar ratio of aryl halide to boronic acid) and use inert atmospheres to prevent boronic acid oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and B NMR confirm structure and boron environment. For example, B NMR peaks near 30 ppm indicate boronic acid groups .
- IR Spectroscopy : B-O stretching vibrations (~1340 cm) and O-H bonds (~3200 cm) verify functional groups .
- X-ray Crystallography : Resolves molecular conformation; studies on similar compounds (e.g., 4-formylphenylboronic acid) show planar boron centers .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of fine particles.
- Storage : Refrigerate at 4°C in airtight containers to prevent moisture absorption and degradation .
Q. What are the typical applications of this compound in organic synthesis?
- Methodological Answer :
- Cross-Coupling Reactions : Acts as a nucleophile in Suzuki-Miyaura reactions to form biaryl structures. Optimize with Pd catalysts (e.g., Pd(PPh)) and bases (e.g., NaCO) .
- Functional Group Compatibility : Stable under mild acidic/basic conditions, enabling sequential reactions (e.g., esterification post-coupling) .
Advanced Research Questions
Q. How can computational methods like DFT/B3LYP be applied to study the electronic properties of this compound?
- Methodological Answer :
- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict reactivity. For example, studies on 4-formylphenylboronic acid show HOMO localization on the boron atom, influencing nucleophilic behavior .
- Vibrational Modes : Simulate IR spectra to assign experimental peaks (e.g., B-O stretching) and validate molecular geometry .
- Solvent Effects : Use polarizable continuum models (PCM) to assess solvent interactions, critical for reaction design in polar media .
Q. What experimental design strategies are recommended for troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd sources (e.g., PdCl vs. Pd(OAc)) and ligands (e.g., SPhos vs. XPhos) to enhance turnover .
- Oxygen Sensitivity : Degassed solvents and inert atmospheres mitigate boronic acid oxidation, a common side reaction .
- Kinetic Studies : Monitor reaction progress via H NMR to identify bottlenecks (e.g., slow transmetallation) .
Q. How can researchers reconcile discrepancies in reported catalytic efficiencies of this compound across studies?
- Methodological Answer :
- Variable Isolation : Control parameters like solvent polarity (e.g., DMF vs. THF), temperature (25°C vs. reflux), and base strength (KPO vs. CsCO) .
- Statistical Analysis : Use ANOVA to evaluate the significance of factors (e.g., catalyst loading) on yield variability .
Q. In designing a sensor using this compound, what factors influence its binding affinity to diols?
- Methodological Answer :
- pH Sensitivity : Boronic acids bind diols optimally at pH > 8. Adjust buffer systems (e.g., phosphate buffer, pH 9) to enhance binding .
- Steric Effects : The isobutyl group may hinder access to diol sites; compare with less bulky analogs (e.g., 4-hydroxyphenylboronic acid) .
- Spectroscopic Probes : Conjugate with fluorophores (e.g., dansyl) to quantify binding via fluorescence quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
